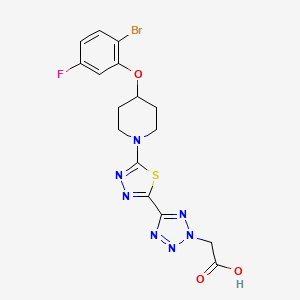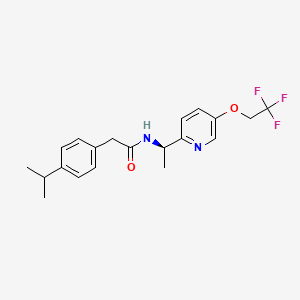
五氯化钼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum(V) chloride is an inorganic compound with the empirical formula MoCl₅. This dark green, hygroscopic solid is known for its volatility and paramagnetic properties. It is primarily used in research to prepare other molybdenum compounds and is soluble in chlorinated solvents .
科学研究应用
Molybdenum(V) chloride has several applications in scientific research:
Catalysis: It is widely used as a catalyst in organic synthesis and polymer chemistry.
Chemical Vapor Deposition: It serves as a precursor in chemical vapor deposition processes.
Battery Technology: It is used to fabricate superior anode materials for sodium-ion and lithium-ion batteries.
Coordination Polymerization: It acts as a primary catalyst for the coordination polymerization of butadiene.
Thin Film Fabrication: It is a precursor for fabricating molybdenum disulfide (MoS₂) thin films by atomic layer deposition.
作用机制
Target of Action
Molybdenum(V) chloride, also known as Molybdenum pentachloride, is a Lewis acid . It primarily targets non-oxidizable ligands . In organic synthesis, it finds occasional use in chlorinations, deoxygenation, and oxidative coupling reactions .
Mode of Action
Molybdenum(V) chloride interacts with its targets by forming an adduct with chloride to form [MoCl6]− . This interaction leads to changes in the target molecules, enabling various chemical reactions.
Biochemical Pathways
The mechanism of action of molybdenum is complex, as is that of other essential metals. Molybdenum is a cofactor for the enzymes xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes are involved in various biochemical pathways, including the metabolism of purines and pyrimidines, and the detoxification of sulfites .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Molybdenum(V) chloride is limited. It is known to be a dark volatile solid that is moisture-sensitive and soluble in chlorinated solvents . This suggests that its bioavailability may be influenced by these properties.
Result of Action
Molybdenum(V) chloride can be used as an efficient catalyst for various reactions. These include the condensation of nitrobenzene with alcohols, C-C coupling of alkenyllithium reagents, direct amidation of benzylic alcohols with sulfonamides and carbamates, and the chlorination of alkyl halides, alkenes, and alkynes . The result of these actions at the molecular and cellular level would depend on the specific reaction and the molecules involved.
Action Environment
The action, efficacy, and stability of Molybdenum(V) chloride can be influenced by environmental factors. For instance, it is moisture-sensitive, indicating that its stability and efficacy could be compromised in a humid environment . Additionally, its solubility in chlorinated solvents suggests that the presence of such solvents could influence its action .
生化分析
Biochemical Properties
Molybdenum(V) chloride is a Lewis acid with high oxidation potential . It is widely used as a catalyst in the field of organic synthesis and polymer chemistry
Cellular Effects
For example, molybdenum is a cofactor of the enzyme xanthine oxidase, which is involved in certain metabolic pathways .
Molecular Mechanism
It forms an adduct with chloride to form [MoCl6]− . In organic synthesis, the compound finds occasional use in chlorinations, deoxygenation, and oxidative coupling reactions .
准备方法
Molybdenum(V) chloride can be synthesized through several methods:
化学反应分析
Molybdenum(V) chloride undergoes various chemical reactions:
Oxidation: When exposed to oxygen, molybdenum pentachloride reacts to form molybdenum oxychloride (MoOCl₃).
Substitution: It forms adducts with chloride to produce [MoCl₆]⁻.
Deoxygenation and Oxidative Coupling: In organic synthesis, molybdenum pentachloride is used for chlorinations, deoxygenation, and oxidative coupling reactions.
相似化合物的比较
Molybdenum(V) chloride shares similarities with other transition metal pentachlorides, such as tungsten pentachloride (WCl₅), niobium pentachloride (NbCl₅), and tantalum pentachloride (TaCl₅). These compounds also exhibit dimeric structures with local octahedral symmetry and bridging chlorides . molybdenum pentachloride is unique due to its specific reactivity and applications in catalysis and material science.
属性
CAS 编号 |
10241-05-1 |
|---|---|
分子式 |
Cl5Mo-5 |
分子量 |
273.2 g/mol |
IUPAC 名称 |
molybdenum;pentachloride |
InChI |
InChI=1S/5ClH.Mo/h5*1H;/p-5 |
InChI 键 |
HOJGJDKQUDWTRH-UHFFFAOYSA-I |
SMILES |
Cl[Mo](Cl)(Cl)(Cl)Cl |
规范 SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mo] |
外观 |
Solid powder |
Key on ui other cas no. |
10241-05-1 |
物理描述 |
Molybdenum pentachloride is a green-black odorless solid. It is toxic by ingestion and an irritant to skin. It may react with water to produce corrosive hydrochloric acid and toxic fumes. |
Pictograms |
Corrosive |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MoCl3 MoCl5 molybdenum chloride molybdenum pentachloride molybdenum trichloride molybdenum(III) chloride |
产品来源 |
United States |
Q1: What is the molecular formula and weight of Molybdenum pentachloride?
A1: Molybdenum pentachloride has the molecular formula MoCl5 and a molecular weight of 273.19 g/mol. []
Q2: What is the structure of Molybdenum pentachloride in the gaseous state?
A2: Electron diffraction studies have shown that gaseous molybdenum pentachloride exists in at least two, possibly three, configurations. []
Q3: What are the characteristic infrared (IR) spectroscopic features of monomeric MoCl5?
A3: Matrix-isolation studies have revealed prominent IR bands at approximately 473 cm-1 and 408 cm-1 for monomeric MoCl5 in a nitrogen matrix. These bands are assigned to the A1 (axial) and E Mo–Cl stretching modes, respectively, suggesting a C4v symmetry. []
Q4: How does the IR spectrum of [MoOCl3 · POCl3]2 provide insight into its structure?
A4: The IR spectrum of [MoOCl3 · POCl3]2 confirms the presence of a terminal oxo ligand (Mo=O) with a characteristic short Mo–O bond length of 163 pm, indicating a triple bond. The spectrum also supports the coordination of the POCl3 molecule trans to the oxo ligand. []
Q5: What is the magnetic behavior of MoCl5?
A5: Pure molybdenum pentachloride exhibits paramagnetism. Early preparations likely contained molybdenum oxide tetrachloride, impacting magnetic susceptibility measurements. []
Q6: How does MoCl5 interact with ethers?
A6: MoCl5 demonstrates diverse reactivity with ethers. While it forms adducts with some ethers, like diethyl ether, it can abstract oxygen atoms from others, leading to the formation of molybdenum oxychlorides. For instance, the reaction with dioxane initially forms an adduct, MoCl5·dioxane, which then slowly converts to MoOCl3·1½dioxane and 2,2’-dichlorodiethyl ether. []
Q7: Can MoCl5 be used for chlorination reactions?
A7: Yes, MoCl5 acts as an efficient chlorinating agent for various substrates, including alkyl halides, alkenes, and alkynes. [] It has been successfully used for the low-temperature chlorination of zirconium dioxide (ZrO2). []
Q8: How does MoCl5 facilitate the synthesis of molybdenum disulfide (MoS2)?
A8: MoCl5, in conjunction with sulfur sources like hydrogen sulfide, serves as a precursor for the deposition of MoS2 thin films via chemical vapor deposition (CVD) methods. Researchers are exploring alternative sulfur sources like 1-propanethiol and diethyl disulfide to enhance safety. []
Q9: What is the role of MoCl5 in organic synthesis?
A9: MoCl5 exhibits versatile applications in organic synthesis:
- Oxidative Coupling: It efficiently promotes oxidative coupling reactions of aromatic compounds, enabling the synthesis of biaryls, triphenylenes, and various heterocycles, including carbazoles and phenanthrenes. This methodology tolerates various functional groups and offers a rapid route to complex structures. [, , , , ]
- Deoxygenation Reactions: MoCl5, combined with reducing agents like zinc powder or sodium iodide, effectively deoxygenates sulfoxides to thioethers and reduces sulfonyl chlorides to disulfides. [] It can also deprotect oximes to their corresponding aldehydes and ketones. []
- Lewis Acid Catalysis: MoCl5 functions as a Lewis acid catalyst in various organic transformations, including CO2 insertion into epoxides, Friedel-Crafts alkylations, and condensation reactions. [, ]
Q10: How does MoCl5 interact with carbonyl compounds?
A10: MoCl5 displays varied reactivity with carbonyl compounds, often leading to chlorination or complex formation. For instance, it reacts with N,N-diethylformamide to give a chloroiminium salt, while with ketones, it forms molybdenum oxychloride complexes and the corresponding geminal dichlorides. []
Q11: How is MoCl5 used in the preparation of molybdenum nitrido complexes?
A11: MoCl5 serves as a starting material for the synthesis of molybdenum nitrido complexes. For example, reactions of MoCl5 with trithiazyl chloride (NSCl)3 or the bromide of Millon's base ([Hg2N]Br) lead to the formation of μ-nitrido bridged molybdenum complexes. [, , ]
Q12: What are the applications of MoCl5 in material science?
A12: MoCl5 finds use in developing advanced materials:
- Intercalation Compounds: MoCl5 can be intercalated into graphite to form MoCl5-graphite intercalation compounds (GICs). These GICs exhibit high chemical stability, electronic conductivity, and bulk density, making them promising anode materials for sodium and lithium-ion batteries. []
- Nanomaterial Synthesis: MoCl5 acts as a precursor for synthesizing nanocrystalline molybdenum carbide (Mo2C). This synthesis involves a sodium co-reduction of MoCl5 and carbon tetrabromide (CBr4) at elevated temperatures. []
- Hybrid Porous Materials: MoCl5 reacts with organic linkers, such as benzene-1,3,5-triphosphonic acid, to yield hybrid molybdenum phosphonate porous nanomaterials. These materials display intriguing structural diversity and catalytic properties for synthesizing benzimidazoles. []
Q13: What are the safety precautions for handling MoCl5?
A13: MoCl5 is highly moisture-sensitive and somewhat corrosive. It should be stored and handled under an inert atmosphere, preferably nitrogen, to prevent hydrolysis. It's crucial to use appropriate personal protective equipment, including gloves and eye protection, when working with MoCl5. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
![6-[(3R)-4-[6-(4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridine-3-carboxylic acid](/img/structure/B1676614.png)
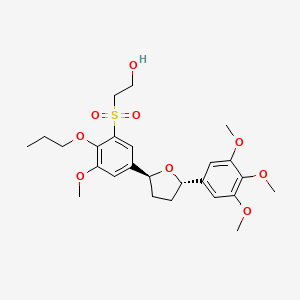
![19-Cyclohexyl-10-[2-(dimethylamino)ethyl-methylamino]-8-oxa-12-azatetracyclo[10.7.0.02,7.013,18]nonadeca-1(19),2,4,6,13(18),14,16-heptaene-15-carboxylic acid](/img/structure/B1676617.png)
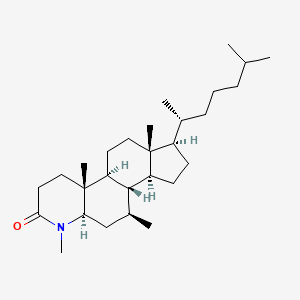

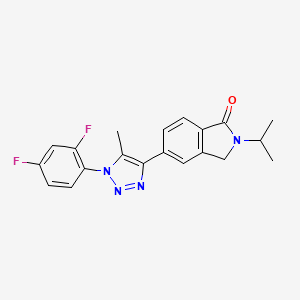

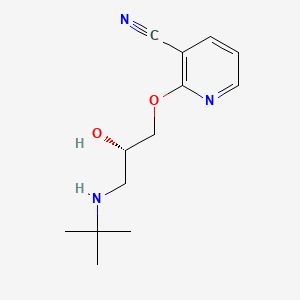
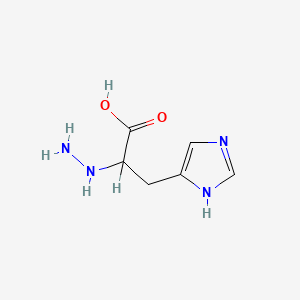
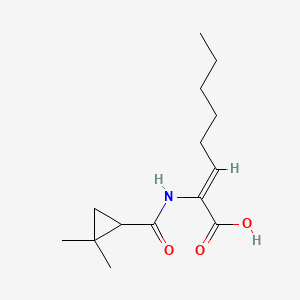
![(Z)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1676631.png)
